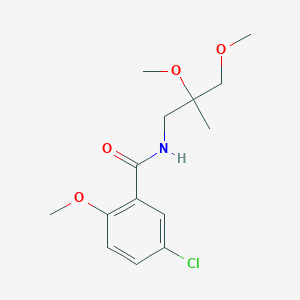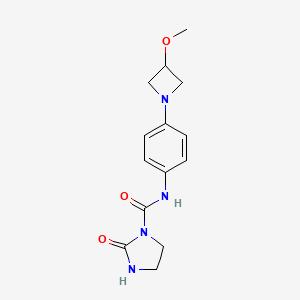
Fmoc-Aeg(N3)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Aeg(N3)-OH, also known as 2-[2-azidoethyl (9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid, is a compound with the molecular formula C19H18N4O4 and a molecular weight of 366.40 g/mol. This compound is a derivative of glycine, modified with an azidoethyl group and protected by a fluorenylmethoxycarbonyl (Fmoc) group. It is commonly used in peptide synthesis and other biochemical applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Fmoc-Aeg(N3)-OH, also known as Fmoc-n-(2-azidoethyl)glycine, is a modified amino acid that primarily targets the formation of peptide bonds in organic synthesis . The compound’s primary role is to serve as a base-labile protecting group, which is a crucial component in the process of peptide synthesis .
Mode of Action
The mode of action of Fmoc-n-(2-azidoethyl)glycine involves the protection of amine groups during the formation of peptide bonds . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), resulting in the formation of a Fmoc carbamate . This process allows for the controlled assembly of peptide chains, as the Fmoc group can be selectively removed when desired .
Biochemical Pathways
Fmoc-n-(2-azidoethyl)glycine affects the biochemical pathway of peptide synthesis. The compound’s inherent hydrophobicity and aromaticity promote the association of building blocks, enabling the self-assembly of functional molecules . This process results in the formation of complex structures, such as dipeptides and tripeptides, which are crucial components in various biological processes .
Pharmacokinetics
The pharmacokinetics of Fmoc-n-(2-azidoethyl)glycine are largely determined by its role in peptide synthesisInstead, its function is localized to the site of peptide synthesis, where it is eventually removed to allow for the formation of peptide bonds .
Result of Action
The result of Fmoc-n-(2-azidoethyl)glycine’s action is the successful synthesis of peptides with a high degree of control over the assembly process . By protecting amine groups during synthesis, the compound allows for the selective formation of peptide bonds, leading to the creation of complex peptide structures .
Action Environment
The action of Fmoc-n-(2-azidoethyl)glycine is influenced by the conditions of the organic synthesis environment. Factors such as temperature, pH, and the presence of other reactants can affect the compound’s efficacy as a protecting group . Furthermore, the stability of Fmoc-n-(2-azidoethyl)glycine can be affected by environmental factors, such as exposure to base, which can lead to the removal of the Fmoc group .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves reacting glycine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate to form Fmoc-protected glycine . The azidoethyl group is then introduced by reacting the Fmoc-protected glycine with 2-azidoethanol under suitable conditions .
Industrial Production Methods
Industrial production of Fmoc-Aeg(N3)-OH follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as flash chromatography and crystallization are commonly used to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Aeg(N3)-OH undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in click chemistry reactions, forming triazoles when reacted with alkynes.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as triphenylphosphine.
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Common Reagents and Conditions
Fmoc Protection: Fmoc-Cl and a base (e.g., sodium bicarbonate) in an organic solvent.
Azido Group Introduction: 2-azidoethanol in the presence of a suitable catalyst.
Deprotection: Piperidine in N,N-dimethylformamide (DMF).
Major Products Formed
Triazoles: Formed from click chemistry reactions with alkynes.
Amines: Formed from the reduction of the azido group.
Free Amines: Formed from the deprotection of the Fmoc group.
Scientific Research Applications
Chemistry
Fmoc-Aeg(N3)-OH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection . It serves as a building block for the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to introduce azido groups into peptides and proteins, enabling bioorthogonal labeling and imaging . The azido group can be selectively targeted in click chemistry reactions, allowing for the attachment of various probes and tags.
Medicine
This compound is used in the development of peptide-based therapeutics. Its ability to undergo click chemistry reactions makes it valuable for drug conjugation and targeted delivery systems .
Industry
In the industrial sector, this compound is used in the synthesis of functionalized materials and polymers. Its unique chemical properties enable the creation of advanced materials with specific functionalities .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glycine: Lacks the azidoethyl group, making it less versatile for click chemistry applications.
Fmoc-Lysine: Contains an additional amino group, offering different functionalization possibilities.
Fmoc-Serine: Contains a hydroxyl group, providing different reactivity compared to the azido group.
Uniqueness
Fmoc-Aeg(N3)-OH is unique due to the presence of both the Fmoc protective group and the azidoethyl group. This combination allows for selective deprotection and versatile functionalization through click chemistry, making it highly valuable in various research and industrial applications .
Properties
IUPAC Name |
2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMPWBUAQAXGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B2441013.png)


![N-(4-bromo-2-fluorophenyl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2441020.png)

![N-cyclopentyl-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441023.png)
![2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2441024.png)


![2-(9-chloro-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B2441032.png)



